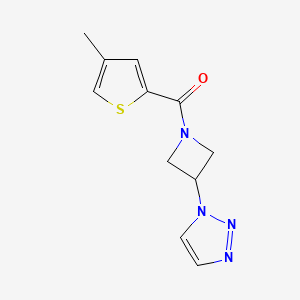

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Description

This compound features a methanone core bridging a 4-methylthiophen-2-yl group and a 3-(1H-1,2,3-triazol-1-yl)azetidine moiety. Its molecular formula is C₁₃H₁₄N₄OS, with a molecular weight of 282.35 g/mol.

Properties

IUPAC Name |

(4-methylthiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-8-4-10(17-7-8)11(16)14-5-9(6-14)15-3-2-12-13-15/h2-4,7,9H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYDTLREVOAQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click reaction”. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

Azetidine Ring Formation: The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions.

Coupling with Thiophene Derivative: The final step involves coupling the triazole-azetidine intermediate with a 4-methylthiophene derivative using standard coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated systems for the coupling steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with biological targets, enhancing binding affinity. The azetidine ring can interact with hydrophobic pockets, while the thiophene ring can participate in π-π stacking interactions. These combined interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the methanone core significantly influence properties such as solubility, stability, and bioavailability. Key analogs include:

Key Observations :

- Azetidine vs. Piperidine : The azetidine’s smaller ring size (4-membered vs. 6-membered in Analog 2) increases structural rigidity, which may improve target binding but reduce metabolic stability.

- Triazole-Thiophen vs. Triazole-Thiadiazole : Analog 3’s thiadiazole moiety (IC₅₀ = 2.94 µM against HepG2) demonstrates higher antitumor activity, suggesting that sulfur-containing heterocycles are critical for bioactivity.

Comparison :

- Click chemistry offers regioselective triazole formation, whereas hydrazonoyl halide routes (Analog 3) enable diverse heterocycle assembly but require harsh conditions.

SAR Insights :

- Electron-withdrawing groups (e.g., sulfonyl in Analog 1) enhance polarity and solubility but may reduce cell permeability.

Analytical and Structural Characterization

- Spectroscopy : All compounds are validated via NMR (¹H/¹³C), IR, and elemental analysis (e.g., ).

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes a triazole ring and an azetidine moiety. These structural features suggest significant potential for various biological activities, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of nitrogen, sulfur, and multiple carbon atoms that contribute to its diverse chemical behavior. The structural components are summarized in the table below:

| Component | Description |

|---|---|

| Triazole Ring | Known for stability and diverse biological activity |

| Azetidine Ring | Enhances interaction with biological membranes |

| Methylthiophene | Increases lipophilicity and potential bioactivity |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is particularly significant as it can form hydrogen bonds, facilitating binding with proteins and enzymes involved in critical cellular processes. The azetidine moiety may enhance membrane permeability, allowing the compound to penetrate cellular structures more effectively.

Biochemical Pathways

Research indicates that compounds containing triazole rings can affect multiple biochemical pathways. They have been shown to modulate enzyme activity, influence signaling pathways, and exhibit antimicrobial properties.

Antimicrobial Properties

Studies have demonstrated that compounds similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone exhibit significant antimicrobial activity. For example:

- Triazole derivatives have been effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- The azetidine component may facilitate enhanced interactions with microbial membranes, improving efficacy against pathogens.

Anticancer Activity

The potential anticancer properties of this compound are being explored due to its structural characteristics. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation in vitro. Mechanisms proposed include:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis through interference with growth factor signaling.

Case Studies

A recent study investigated the effects of triazole-containing compounds on cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth in several types of cancer cells, suggesting that (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone could serve as a lead compound for further development in cancer therapeutics.

Another research effort focused on the antimicrobial effects of similar triazole derivatives. Results showed that these compounds significantly inhibited the growth of resistant bacterial strains, highlighting their potential utility in treating infections caused by multi-drug resistant organisms.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone?

- Methodology : Utilize multi-step reactions involving azetidine and triazole precursors under catalytic conditions. For example, coupling reactions between azetidine derivatives and functionalized thiophenes (e.g., 4-methylthiophen-2-yl carbonyl intermediates) can be performed in polar aprotic solvents (e.g., DMF or DMSO) with copper(I) catalysts to promote triazole ring formation via click chemistry. Post-synthesis purification via column chromatography and validation using elemental analysis (C, H, N) and spectroscopic techniques (IR, NMR) are critical .

Q. How can structural characterization of this compound be reliably performed?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Use - and -NMR to confirm substituent positions and stereochemistry, focusing on azetidine ring protons (δ 3.5–4.5 ppm) and thiophene aromatic signals (δ 6.5–7.5 ppm) .

- X-ray crystallography : Resolve the crystal structure to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between triazole N–H and carbonyl groups), as demonstrated in analogous triazole-containing compounds .

Advanced Research Questions

Q. How do metal catalysts influence the regioselectivity of triazole-azetidine coupling reactions?

- Methodology : Compare catalytic systems (e.g., Cu(I), Ag(I), Pd(0)) to optimize reaction pathways. For instance:

- Copper(I) : Favors 1,4-disubstituted triazoles via Sharpless click chemistry, but may require ligands (e.g., TBTA) to suppress side reactions .

- Silver(I) : Activates strained silacyclopropanes in related systems, suggesting potential for stabilizing reactive intermediates in azetidine functionalization .

- Palladium : Catalyzes C–Si bond cleavage in silacycles, which could be adapted for azetidine-thiophene cross-couplings .

- Validation : Monitor reaction progress using HPLC-MS and kinetic studies to identify rate-determining steps.

Q. What strategies address low yields in the final coupling step between azetidine-triazole and thiophene moieties?

- Methodology :

- Steric effects : Introduce electron-withdrawing groups (e.g., –NO) on the thiophene to enhance electrophilicity of the carbonyl carbon .

- Solvent optimization : Test high-boiling solvents (e.g., toluene or dioxane) to improve solubility of intermediates and reduce byproduct formation .

- Catalyst screening : Explore bimetallic systems (e.g., Cu/Zn or Ag/Sc) to synergistically activate substrates, as seen in silacycle syntheses .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Methodology :

- Dynamic NMR : Probe temperature-dependent conformational changes in the azetidine ring, which may cause signal splitting due to restricted rotation .

- 2D techniques : Use --HSQC and NOESY to assign overlapping signals and confirm spatial proximity between triazole and thiophene groups .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G**) to validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.